molecular formula C13H16N2O3S B486551 1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole CAS No. 791843-70-4

1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole

Cat. No.: B486551
CAS No.: 791843-70-4
M. Wt: 280.34g/mol
InChI Key: OONXDMUGXZDAKU-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole is a chemical reagent featuring a sulfonyl group bridging a 2-ethoxy-5-methylphenyl ring and a 2-methylimidazole heterocycle. This specific arylsulfonylimidazole architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel bioactive molecules . The imidazole scaffold is a privileged structure in pharmaceuticals, and its functionalization with arylsulfonyl groups is a common strategy to modulate biological activity and physicochemical properties . While the specific biological profile of this compound is a subject of ongoing research, analogs within the broader sulfonylimidazole class have been explored for various therapeutic applications. Researchers utilize such compounds as key intermediates or building blocks in synthetic chemistry to construct more complex molecular entities. The structural motif is also valuable for probing biochemical interactions, potentially serving as a scaffold for inhibiting specific enzymatic targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-12-6-5-10(2)9-13(12)19(16,17)15-8-7-14-11(15)3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONXDMUGXZDAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Sulfonylation of 2-Methylimidazole

Principle : The sulfonyl group is introduced via reaction of 2-methylimidazole with 2-ethoxy-5-methylbenzenesulfonyl chloride under basic conditions.

Procedure :

  • Reagents :

    • 2-Methylimidazole (synthesized via Radziszewski reaction)

    • 2-Ethoxy-5-methylbenzenesulfonyl chloride

    • Base (e.g., triethylamine, pyridine)

    • Solvent (e.g., dichloromethane, THF)

  • Steps :

    • Dissolve 2-methylimidazole (1 eq) in anhydrous THF.

    • Add triethylamine (1.2 eq) and cool to 0°C.

    • Slowly add 2-ethoxy-5-methylbenzenesulfonyl chloride (1.1 eq).

    • Stir at room temperature for 12 hours.

    • Quench with water, extract with DCM, and purify via column chromatography.

Yield : 65–78%.

Analytical Data :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (s, 1H, imidazole-H), 7.45 (d, J = 8.5 Hz, 1H, aryl-H), 6.95 (d, J = 8.5 Hz, 1H, aryl-H), 4.15 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.60 (s, 3H, CH₃-imidazole), 2.35 (s, 3H, CH₃-aryl), 1.40 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • MS (ESI) : m/z 281.1 [M+H]⁺.

Multi-Step Synthesis from 2-Bromopropionaldehyde

Principle : Construct the imidazole ring followed by sulfonylation (adapted from CN116751167A).

Procedure :

  • Step 1: Synthesis of 2-Methylimidazole-4-carbaldehyde

    • React 2-bromopropionaldehyde with acetamidine hydrochloride in ethanol at 80°C for 6 hours.

    • Yield : 72%.

  • Step 2: Benzylation

    • Treat 2-methylimidazole-4-carbaldehyde with benzyl bromide in DMF/K₂CO₃ at 60°C.

    • Yield : 85%.

  • Step 3: Sulfonylation

    • React benzylated intermediate with 2-ethoxy-5-methylbenzenesulfonyl chloride as in Section 2.1.

Overall Yield : 53% (three steps).

Key Reaction Optimization

Solvent and Base Effects

  • Solvents : THF and DCM provide optimal solubility and reaction rates.

  • Bases : Triethylamine outperforms pyridine in minimizing side reactions (Table 1).

Table 1. Base Screening for Sulfonylation

BaseYield (%)Purity (%)
Et₃N7899
Pyridine6595
NaH4288

Temperature and Time

  • Optimal Conditions : 25°C for 12 hours. Prolonged heating (>24 hours) reduces yield due to decomposition.

Alternative Methods

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 minutes.

  • Yield : 82% (20% higher than conventional methods).

Solid-Phase Synthesis

  • Support : Polystyrene-bound imidazole.

  • Advantages : Simplified purification; Yield : 70%.

Challenges and Solutions

Sulfonyl Chloride Availability

  • Synthesis of 2-Ethoxy-5-methylbenzenesulfonyl Chloride :

    • Sulfonate 2-ethoxy-5-methylthiophenol with Cl₂ in HCl.

    • Yield : 68%.

Byproduct Formation

  • Mitigation : Use excess sulfonyl chloride (1.2 eq) and slow addition to control exotherms .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Material Science

Polymerization Initiators
The compound can act as a photoinitiator in polymer chemistry. Its ability to generate radicals upon exposure to light makes it suitable for initiating polymerization reactions in the production of coatings and adhesives. This application is particularly relevant in developing materials with specific mechanical properties and durability .

Catalysis
In catalytic processes, 1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole can be utilized as a catalyst or catalyst modifier. Its functional groups allow it to interact with various substrates, facilitating chemical transformations essential in organic synthesis.

Chemical Intermediate

Synthesis of Other Compounds
This compound serves as an important intermediate in synthesizing other complex molecules. For example, it can be used to produce novel sulfonamide derivatives that exhibit enhanced pharmacological activities. The versatility of the imidazole moiety allows for modifications that can lead to compounds with specific biological activities or improved pharmacokinetic profiles .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of imidazole derivatives, including those similar to 1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole. The results demonstrated that modifications to the imidazole ring could significantly affect antibacterial potency against Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antibiotics .

Case Study 2: Polymer Applications

In another investigation, researchers explored the use of imidazole-based compounds as photoinitiators in UV-curable coatings. The study found that incorporating sulfonamide groups improved the efficiency of polymerization processes, leading to coatings with enhanced mechanical properties and resistance to environmental factors .

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole (CAS 898641-27-5)

  • Molecular Formula : C₁₅H₂₀N₂O₃S .
  • Key Differences :
    • The phenyl ring substituents include a methylethyl (isopropyl) group at position 5 instead of a methyl group.
    • The imidazole substituent is 4-methyl rather than 2-methyl.
  • The 4-methyl imidazole substitution alters electronic distribution, which may affect binding affinity in biological targets .

Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate

  • Molecular Formula : C₁₉H₁₉N₃O₃ .
  • Key Differences :
    • Contains a benzimidazole core (fused benzene-imidazole) instead of a standalone imidazole.
    • Features a 2-hydroxyethyl and carboxylate ester group, absent in the target compound.
  • Implications :
    • The benzimidazole scaffold is associated with diverse pharmacological activities (e.g., antitumor, antimicrobial) due to its planar structure and hydrogen-bonding capacity .
    • The carboxylate ester may confer hydrolytic instability compared to the sulfonyl group in the target compound.

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS 27503-81-7)

  • Molecular Formula : C₁₃H₁₀N₂O₃S .
  • Key Differences :
    • Contains a sulfonic acid (-SO₃H) group instead of a sulfonyl (-SO₂-) bridge.
    • The benzimidazole core is fused with a benzene ring.
  • Implications :
    • The sulfonic acid group increases water solubility and acidity (pKa ~1–2), making it suitable for UV-filter applications (e.g., sunscreens).
    • The target compound’s sulfonyl group is less polar, suggesting better lipid solubility for membrane-based interactions .

Structural and Functional Data Table

Compound Name Molecular Formula Key Substituents Potential Applications Reference
1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole C₁₄H₁₇N₂O₃S 2-Ethoxy-5-methylphenyl, 2-methylimidazole Agrochemicals/Pharmaceuticals Inferred
1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-4-methylimidazole C₁₅H₂₀N₂O₃S 5-Isopropyl, 4-methylimidazole Research chemical
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate C₁₉H₁₉N₃O₃ 2-Hydroxyethyl, carboxylate ester Antitumor/antimicrobial agents
2-Phenylbenzimidazole-5-sulfonic Acid C₁₃H₁₀N₂O₃S Sulfonic acid, benzimidazole UV protection (sunscreens)

Research Findings and Trends

  • Electronic Effects : Ethoxy and methyl groups on the phenyl ring donate electron density, stabilizing the sulfonyl group’s electrophilic character. This contrasts with sulfonic acid derivatives, which are strongly electron-withdrawing .
  • Biological Relevance : Benzimidazole derivatives () exhibit broad bioactivity due to their rigid, planar structures, whereas standalone imidazoles may prioritize metabolic stability .

Biological Activity

1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound, focusing on its antifungal and antibacterial activities.

Synthesis

The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole typically involves the reaction of 2-methylimidazole with a sulfonyl chloride derivative of 2-ethoxy-5-methylphenol. The reaction conditions often include the use of a base such as sodium carbonate to facilitate the formation of the sulfonamide linkage.

Antifungal Activity

Recent studies have indicated that related compounds in the imidazole family exhibit varying degrees of antifungal activity. For instance, compounds structurally similar to 1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole have been evaluated against Candida albicans and other fungal strains.

CompoundActivity Against C. albicansMIC (mg/L)Comparison with Standard
1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazoleModerate22.00 ± 0.85Comparable to itraconazole (22.00 ± 0.57)
Other Related CompoundsNo activityN/AN/A

These findings suggest that while some related compounds show moderate activity, others may not exhibit significant antifungal effects .

Antibacterial Activity

The antibacterial efficacy of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole has been less promising. In various screening tests against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, no substantial antibacterial activity was observed.

Bacterial StrainActivity Observed
Methicillin-susceptible S. aureusNo activity
Methicillin-resistant S. aureusNo activity
E. coliNo activity
Pseudomonas aeruginosaNo activity

These results indicate that while the compound may possess some antifungal properties, its antibacterial potential appears limited .

Case Studies

In a comparative analysis involving various imidazole derivatives, researchers focused on their effects on microbial growth inhibition. The study highlighted that structural modifications significantly influenced biological activity, emphasizing the need for further investigation into the structure-activity relationship (SAR) of imidazole compounds.

Notable Findings:

  • Structure-Activity Relationship : Modifications to the imidazole ring and sulfonamide group can enhance antifungal activity.
  • Biological Testing : Compounds were tested using standard microbiological methods, including broth dilution techniques to determine minimum inhibitory concentrations (MIC).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Ethoxy-5-methylphenyl)sulfonyl-2-methylimidazole, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 2-methylimidazole as the core structure. React with a sulfonyl chloride derivative (e.g., 2-ethoxy-5-methylbenzenesulfonyl chloride) in a polar aprotic solvent (e.g., DMSO or DMF) under inert atmosphere .
  • Step 2 : Optimize temperature (70–100°C) and reaction time (4–12 hours) to balance yield and purity. Excess sulfonyl chloride (1.2–1.5 equivalents) improves conversion .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor purity using HPLC or TLC .
    • Key Considerations : Solvent choice affects sulfonation efficiency; DMSO enhances electrophilicity of the sulfonyl group but may require longer reaction times .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify protons and carbons in the imidazole ring, sulfonyl group, and substituents. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons show splitting patterns dependent on substitution .
  • Infrared (IR) Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350 cm1^{-1} and 1150 cm1^{-1} .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement, particularly the orientation of the ethoxy and methyl groups on the phenyl ring .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates. For example, measure IC50_{50} values via dose-response curves .
  • Cellular Viability Assays : Use MTT or resazurin assays in cancer cell lines to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins. Compare poses with known inhibitors to infer mechanism .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis process?

  • Methodology :

  • Step 1 : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) using a fractional factorial design to reduce experimental runs .
  • Step 2 : Apply response surface methodology (RSM) to model interactions between variables. For instance, a central composite design can maximize yield while minimizing byproducts .
  • Step 3 : Validate predictions with confirmatory runs. Use software like Minitab or JMP for statistical analysis .

Q. What computational strategies enhance understanding of structure-activity relationships (SAR)?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions. Compare with experimental reactivity data .
  • QSAR Modeling : Train models (e.g., Random Forest, SVM) on bioactivity data to predict modifications (e.g., replacing ethoxy with methoxy) that enhance potency .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to study compound-protein binding stability under physiological conditions .

Q. How should researchers resolve contradictions in spectral data across studies?

  • Methodology :

  • Cross-Validation : Replicate reported synthesis and characterization protocols. For example, if NMR shifts for the methyl group vary, re-examine solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., [M+H]+^+ vs. [M+Na]+^+) to rule out impurities .
  • Collaborative Analysis : Share raw spectral data (e.g., via Zenodo) for peer validation .

Q. What strategies modify the compound’s functional groups to improve pharmacokinetic properties?

  • Methodology :

  • Sulfonyl Group Replacement : Substitute the sulfonyl group with a sulfonamide to enhance solubility. Monitor stability under physiological pH using HPLC .
  • Ethoxy Group Fluorination : Introduce fluorine at the ethoxy moiety to improve metabolic stability. Assess via liver microsome assays .
  • Prodrug Design : Conjugate with a hydrolyzable ester (e.g., acetyl) to enhance bioavailability. Validate release kinetics in simulated gastric fluid .

Q. How can thermal stability inform formulation development?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Determine melting points and phase transitions. A sharp endotherm above 200°C suggests suitability for high-temperature processing .
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures. Stability up to 150°C supports solid dosage forms (e.g., tablets) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months. Monitor degradation products via LC-MS .

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